molecular formula C8H15NO2 B1395389 3-(Tetrahydro-2-furanylmethoxy)azetidine CAS No. 1219948-71-6

3-(Tetrahydro-2-furanylmethoxy)azetidine

Cat. No.: B1395389
CAS No.: 1219948-71-6
M. Wt: 157.21 g/mol
InChI Key: ZCCSMDFZRIFWOH-UHFFFAOYSA-N
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Description

“3-(Tetrahydro-2-furanylmethoxy)azetidine” is a chemical compound with the CAS Number: 933736-25-5 . Its molecular weight is 221.73 and its linear formula is C10H20ClNO2 . It is also known as 3-((tetrahydrofuran-2-yl)methoxy)piperidine hydrochloride .


Synthesis Analysis

Azetidines, including “this compound”, can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular structure of “this compound” includes a tetrahydrofuran ring attached to an azetidine ring via a methoxy group .


Chemical Reactions Analysis

Azetidines, including “this compound”, exhibit unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

3-(Tetrahydro-2-furanylmethoxy)azetidine is widely used in scientific research, particularly in the fields of organic synthesis, drug discovery, and materials science. It is used in the synthesis of various pharmaceuticals, agricultural chemicals, and other chemicals. It has also been used in the development of new materials for various applications. In addition, it is used in the synthesis of various polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2-furanylmethoxy)azetidine is not fully understood. However, it is believed that the compound is able to form stable derivatives, which are then able to undergo a variety of reactions. These reactions are believed to be responsible for the various effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound is able to form stable derivatives, which are then able to undergo a variety of reactions. These reactions are believed to be responsible for the various effects of this compound. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Tetrahydro-2-furanylmethoxy)azetidine in laboratory experiments include its ability to form stable derivatives and its ability to undergo a variety of reactions. The compound is also relatively inexpensive and easy to obtain. The main limitation is that the mechanism of action is not fully understood.

Future Directions

The potential future directions for the use of 3-(Tetrahydro-2-furanylmethoxy)azetidine include further research into its mechanism of action, as well as its potential applications in the synthesis of new materials, pharmaceuticals, and agricultural chemicals. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential therapeutic uses. Additionally, further research into its use in the development of new materials for various applications is needed. Finally, further research into its potential applications in drug discovery is needed.

Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7(10-3-1)6-11-8-4-9-5-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCSMDFZRIFWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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